molecular formula C19H24N2O3 B4174707 3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 17792-12-0

3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4174707
CAS RN: 17792-12-0
M. Wt: 328.4 g/mol
InChI Key: MERAKKJKSRLJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Fluorescence and Metal Interaction Properties

  • The compound and its derivatives, such as 7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen, have been investigated for their fluorescence and metal interaction properties. These features are particularly relevant in analytical, environmental, and medicinal chemistry, where fluorescence spectroscopy-based methodologies are employed. For example, 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one was found to be a fluorescent molecule that exhibits fluorescence enhancement in the presence of metals, suggesting potential applications in sensor technologies (Gülcan et al., 2022).

Biological Activities

  • Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones have been synthesized and studied for their pharmacological effects. In specific studies, derivatives like 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one displayed stimulant properties for the central and peripheral nervous systems in animal models, with potential neuroleptic and tranquilizing activities (Garazd et al., 2002).

Crystal Structure Analysis

  • Studies on crystal structure, such as those on 8‐Hydroxy‐4‐methyl‐9‐phenylthio‐7,8,9,10‐tetrahydro‐7,8‐benzocoumarin, have provided insights into the molecular conformations of such compounds. These analyses are crucial for understanding the chemical and physical properties of these molecules, which can inform their potential applications in various scientific fields (Kumar et al., 1997).

Cholinesterase Inhibitor Potential

  • Derivatives of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one have been synthesized and evaluated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are targets in the treatment of Alzheimer's Disease. The synthesized compounds demonstrated activity comparable to established Alzheimer's drugs in both in vitro and in vivo studies (Gulcan et al., 2014).

High-Pressure Synthesis Applications

  • The high-pressure Diels-Alder approach has been used to synthesize hydroxy-substituted 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones. This method offers a pathway to derivatives like Delta(6)-cis-cannabidiol, highlighting the compound's relevance in synthetic organic chemistry (Ballerini et al., 2009).

Antimicrobial Activity

  • Some derivatives of 6H-benzo[c]chromen-6-one have shown antimicrobial activities. For instance, novel coumarin and dicoumarol derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating the potential for therapeutic applications in microbiology and medicine (Regal et al., 2020).

properties

IUPAC Name

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-20-8-10-21(11-9-20)12-16-17(22)7-6-14-13-4-2-3-5-15(13)19(23)24-18(14)16/h6-7,22H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERAKKJKSRLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419055
Record name BAS 05154577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CAS RN

17792-12-0
Record name NSC113790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BAS 05154577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.